molecular formula C11H15N3 B15328532 1-Butyl-1h-indazol-6-amine

1-Butyl-1h-indazol-6-amine

Cat. No.: B15328532
M. Wt: 189.26 g/mol
InChI Key: ICIIEHPKFUJZBY-UHFFFAOYSA-N
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Description

1-Butyl-1H-indazol-6-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The compound’s unique structure, featuring a butyl group attached to the nitrogen atom of the indazole ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Butyl-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s ability to interact with various biological targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1H-indazol-6-amine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-butylindazol-6-amine

InChI

InChI=1S/C11H15N3/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13-14/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

ICIIEHPKFUJZBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

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